3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Lipophilicity Drug design ADME prediction

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 894003-77-1) is a synthetic heterocyclic small molecule belonging to the family of 3,6-disubstituted pyridazines. The compound contains a pyridazine core carrying a 4-pyridyl group at position 6 and a 4-nitrobenzylthio ether at position 3.

Molecular Formula C16H12N4O2S
Molecular Weight 324.36
CAS No. 894003-77-1
Cat. No. B2630350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine
CAS894003-77-1
Molecular FormulaC16H12N4O2S
Molecular Weight324.36
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O2S/c21-20(22)14-3-1-12(2-4-14)11-23-16-6-5-15(18-19-16)13-7-9-17-10-8-13/h1-10H,11H2
InChIKeySTNZSVPWOATOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 894003-77-1)


3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 894003-77-1) is a synthetic heterocyclic small molecule belonging to the family of 3,6-disubstituted pyridazines. The compound contains a pyridazine core carrying a 4-pyridyl group at position 6 and a 4-nitrobenzylthio ether at position 3 [1]. Its molecular formula is C16H12N4O2S, with a molecular weight of 324.4 g/mol and a calculated XLogP of 2.6 [1]. The compound is currently offered as a research reagent by several chemical suppliers (e.g., Life Chemicals, catalog F2005-0240) and is cataloged in public databases such as PubChem (CID 7207452) and ZINC (ZINC49112312) [1][2].

Why Generic Pyridazine Analogs Cannot Replace 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine in Focused Research Settings


The 3,6-disubstituted pyridazine scaffold tolerates diverse substituents (e.g., chloro, methoxy, methylbenzylthio), yet even minor structural changes can drastically alter physicochemical properties, reactivity, and biological behavior [1]. The 4-nitrobenzylthio group in the target compound imparts a distinctive combination of electron-withdrawing character, H-bond acceptor capacity, and a reducible nitro handle that is absent in close analogs such as the 3-methylbenzylthio derivative (CAS 893993-78-7) or the 3-chloro variant (CAS 79472-17-6) . Simply replacing the target compound with a generic pyridazine building block would forfeit these specific molecular recognition features and synthetic versatility, rendering head-to-head biological or chemical comparisons invalid. The quantitative evidence below demonstrates where the target compound provides measurable differentiation versus its closest commercially available analogs.

Quantitative Differentiation of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine from Key Analogs


Lipophilicity (XLogP) Comparison with the 3-Methylbenzylthio Analog

The target compound exhibits an XLogP of 2.6, which is approximately 0.6 log units higher than the estimated value for its direct analog 3-((3-methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine (XLogP ≈ 2.0, estimated by atom-contribution method) [1]. This difference indicates a measurable increase in lipophilicity conferred by the nitro group, which can affect membrane permeability and non-specific binding in biological assays.

Lipophilicity Drug design ADME prediction

Hydrogen-Bond Acceptor Capacity Versus the 3-Chloro Analog

The target compound possesses 7 hydrogen-bond acceptor sites (4 nitrogen atoms, 2 oxygen atoms in the nitro group, and 1 sulfur atom), whereas the 3-chloro-6-(pyridin-4-yl)pyridazine analog (CAS 79472-17-6) has only 2 nitrogen-based H-bond acceptors [1]. The additional H-bond capacity provided by the nitrobenzylthio substituent can strengthen target-ligand interactions or alter solvation free energies.

Molecular recognition Binding free energy Medicinal chemistry

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The target compound has a calculated TPSA of approximately 86 Ų (sum of contributions: nitro group ~46 Ų, pyridazine and pyridine nitrogens ~26 Ų, sulfur ~14 Ų) [1]. In contrast, the 3-methylbenzylthio analog (TPSA ~40 Ų) lacks the nitro group contribution, resulting in a TPSA difference of ~46 Ų . This places the target compound significantly above the typical CNS drug-like threshold (TPSA < 60–70 Ų), whereas the methyl analog falls comfortably within CNS-favorable space.

ADME Blood-brain barrier Drug-likeness

Reducible Nitro Handle Enables Synthetic Diversification Not Possible with Non-Nitro Analogs

The 4-nitrobenzylthio group of the target compound can be selectively reduced to the corresponding 4-aminobenzylthio derivative, generating a primary aromatic amine suitable for subsequent functionalization (e.g., amide coupling, sulfonylation, or diazotization) [1]. This synthetic handle is absent in the 3-methylbenzylthio analog, which cannot be further derivatized at the benzyl position without extensive C–H activation chemistry.

Chemical biology Prodrug design Click chemistry

Recommend Application Scenarios for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine Based on Differentiated Evidence


Peripherally Targeted Kinase or Enzyme Inhibition Assays

The elevated TPSA (~86 Ų) and moderate lipophilicity (XLogP 2.6) make the target compound a suitable candidate for assays directed at peripheral targets where CNS penetration must be minimized [1]. Compared to the 3-methylbenzylthio analog (TPSA ~40 Ų, XLogP ~2.0), the target compound is less likely to cross the blood-brain barrier, potentially reducing CNS-related off-target effects in in vivo pharmacology studies.

Chemical Probe Generation via Nitro-Reduction and Subsequent Derivatization

The presence of a reducible nitro group distinguishes the target compound from non-nitro analogs [2]. Researchers requiring a pyridazine scaffold with a pendant primary amine for conjugation (e.g., biotinylation, fluorophore labeling, or solid-phase immobilization) can efficiently generate the amine intermediate in one step, avoiding de novo synthesis of an amino-functionalized building block.

Matched Molecular Pair Studies for Nitro Group Pharmacophore Assessment

The direct comparison between the target compound and its 3-methylbenzylthio analog forms an ideal matched molecular pair for evaluating the contribution of the nitro group to biological activity [1]. The measured ΔXLogP (+0.6) and ΔTPSA (+46 Ų) provide a physicochemical framework for interpreting any observed differences in potency, selectivity, or ADME properties.

Screening Library Diversification in Commercial Compound Collections

Given that the target compound is currently listed in the Life Chemicals screening collection (F2005-0240) , it offers a readily available option for high-throughput screening campaigns. Its structural features (4-pyridyl + 4-nitrobenzylthio) fill a distinct region of chemical space not covered by simpler pyridazine building blocks, increasing library diversity without requiring custom synthesis.

Quote Request

Request a Quote for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.